molecular formula C21H21N5 B11046071 N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B11046071
M. Wt: 343.4 g/mol
InChI Key: KICBOKAWNCTNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE is a compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE typically involves the reaction of hydrazine derivatives with pyrazole compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antileishmanial and antimalarial agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects. The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial activity .

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine

InChI

InChI=1S/C21H21N5/c1-16-20(17(2)26(23-16)19-11-7-4-8-12-19)15-22-21-13-14-25(24-21)18-9-5-3-6-10-18/h3-12,15H,13-14H2,1-2H3

InChI Key

KICBOKAWNCTNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NC3=NN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.